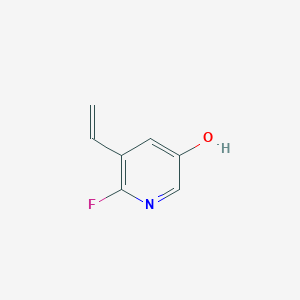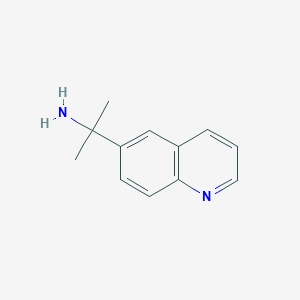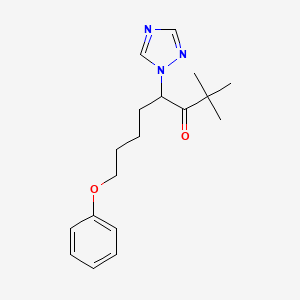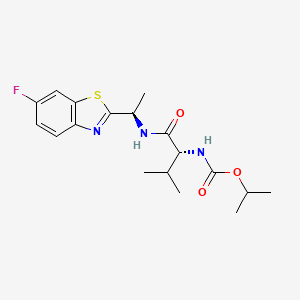
(R,R)-Benthiavalicarb-isopropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl {®-1-[®-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate and a fluorobenzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {®-1-[®-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate typically involves multiple steps:
Formation of the Fluorobenzothiazole Intermediate: This step involves the reaction of 6-fluorobenzothiazole with an appropriate alkylating agent under controlled conditions.
Carbamoylation: The intermediate is then reacted with an isocyanate derivative to introduce the carbamate group.
Final Coupling: The final step involves coupling the carbamate intermediate with isopropyl {®-1-[®-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl {®-1-[®-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Isopropyl {®-1-[®-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of isopropyl {®-1-[®-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate involves its interaction with specific molecular targets. The fluorobenzothiazole moiety is known to interact with certain enzymes or receptors, leading to modulation of their activity. The carbamate group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl {®-1-[®-1-(benzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Isopropyl {®-1-[®-1-(6-chlorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in isopropyl {®-1-[®-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
221654-71-3 |
|---|---|
Formule moléculaire |
C18H24FN3O3S |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
propan-2-yl N-[(2R)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15-/m1/s1 |
Clé InChI |
USRKFGIXLGKMKU-IAQYHMDHSA-N |
SMILES isomérique |
C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C |
SMILES canonique |
CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


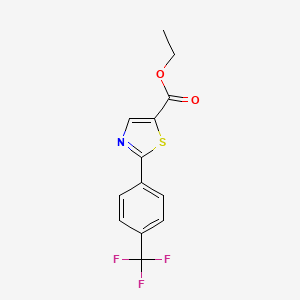
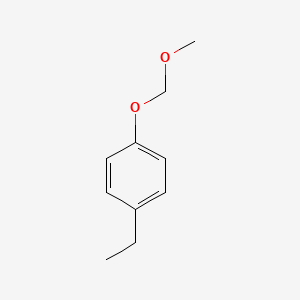
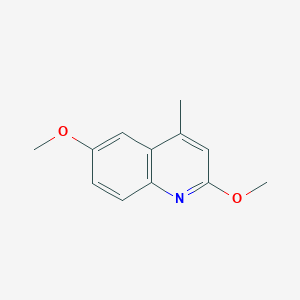
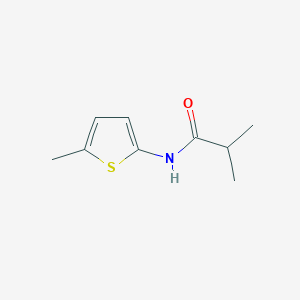
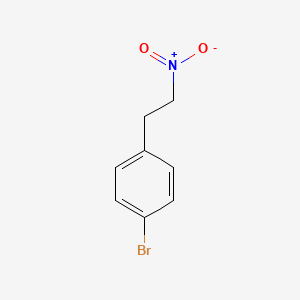
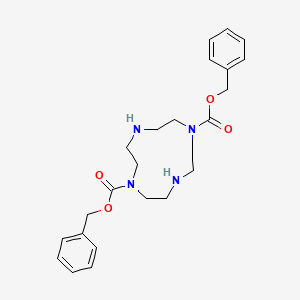
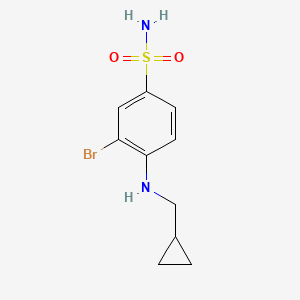
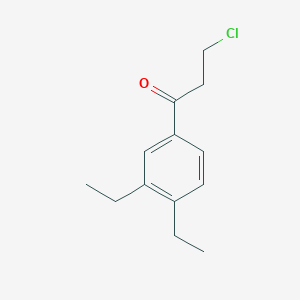
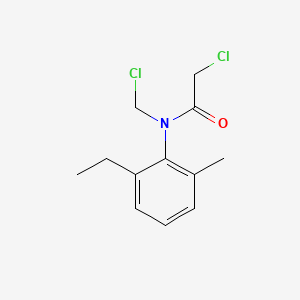
![6-[Methyl(phenyl)amino]hexan-1-OL](/img/structure/B8667315.png)
![2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane](/img/structure/B8667326.png)
